5-{[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoic acid
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Overview
Description
5-{[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoic acid is a complex organic compound with a molecular weight of 342.35 g/mol It features a chromenyl group linked to a furoic acid moiety via an oxy-methyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoic acid typically involves the reaction of 7-hydroxy-4-methylcoumarin with ethylchloroacetate, followed by the addition of hydrazine hydrate . The reaction conditions include:
Temperature: Reflux conditions are often employed.
Solvent: Common solvents include ethanol or methanol.
Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for better control and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-{[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoic acid can undergo various chemical reactions, including:
Oxidation: The furoic acid moiety can be oxidized to form corresponding carboxylic acids.
Reduction: The chromenyl group can be reduced under specific conditions.
Substitution: The oxy-methyl bridge can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furoic acid moiety would yield a carboxylic acid derivative, while reduction of the chromenyl group could produce a dihydro derivative.
Scientific Research Applications
5-{[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in drug development.
Industry: It is used in the development of photoactive materials and smart polymers.
Mechanism of Action
The mechanism of action of 5-{[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoic acid involves its interaction with specific molecular targets. The chromenyl group can interact with enzymes and receptors, modulating their activity. The furoic acid moiety may also play a role in binding to biological macromolecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4-methyl-2-oxo-2H-chromen-7-yl derivatives: These compounds share the chromenyl core and exhibit similar biological activities.
Furoic acid derivatives: Compounds with the furoic acid moiety are known for their antimicrobial properties.
Uniqueness
5-{[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoic acid is unique due to the combination of the chromenyl and furoic acid moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
5-[(4-butyl-2-oxochromen-7-yl)oxymethyl]furan-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O6/c1-2-3-4-12-9-18(20)25-17-10-13(5-7-15(12)17)23-11-14-6-8-16(24-14)19(21)22/h5-10H,2-4,11H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPVAVAAUHVKPBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC=C(O3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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